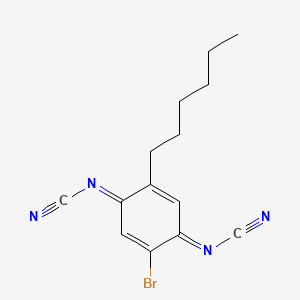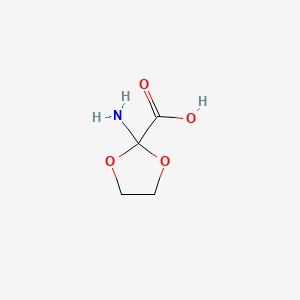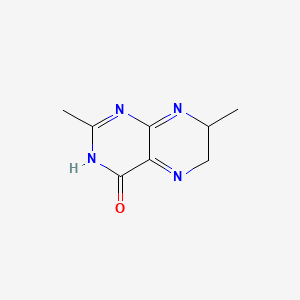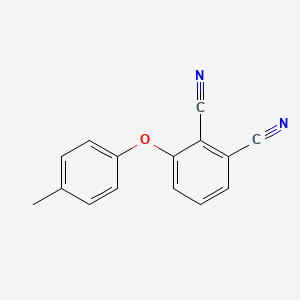
(2-(Benzylthio)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Benzylthio)phenyl)boronic acid is an organoboron compound with the molecular formula C13H13BO2S. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a benzylthio group. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Mechanism of Action
Target of Action
The primary target of (2-(Benzylthio)phenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
The compound’s molecular formula is c13h13bo2s, and it has an average mass of 244117 Da . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), but further studies are needed to fully understand its pharmacokinetic profile.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds . The specific molecular and cellular effects would depend on the nature of the other reactants in the SM coupling reaction .
Action Environment
The action of this compound is influenced by environmental factors such as the reaction conditions and the presence of other reactants . The SM coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign , which may enhance its action, efficacy, and stability under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzylthio)phenyl)boronic acid typically involves the reaction of 2-bromothiophenol with benzyl bromide to form 2-(benzylthio)phenyl bromide. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid .
Industrial Production Methods
These methods are optimized for high yield and purity, often employing continuous flow reactors to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(2-(Benzylthio)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, leading to various derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or styrenes.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted benzylthio derivatives.
Scientific Research Applications
(2-(Benzylthio)phenyl)boronic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the benzylthio group, making it less versatile in certain reactions.
(2-Thiophenyl)boronic Acid: Similar structure but without the benzyl group, leading to different reactivity and applications.
(2-(Methylthio)phenyl)boronic Acid: Contains a methylthio group instead of a benzylthio group, affecting its chemical properties and uses.
Uniqueness
(2-(Benzylthio)phenyl)boronic acid is unique due to the presence of both the boronic acid and benzylthio groups, which confer distinct reactivity and selectivity in various chemical reactions.
Properties
IUPAC Name |
(2-benzylsulfanylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO2S/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9,15-16H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCVOQFMFAPLMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1SCC2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659360 |
Source


|
| Record name | [2-(Benzylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221446-33-8 |
Source


|
| Record name | [2-(Benzylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N,3-dimethyl-N-(3-phenylpropyl)aniline](/img/structure/B571701.png)


![1H-Naphtho[1,2-D]imidazole-2-carbaldehyde](/img/structure/B571711.png)
![Bicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B571712.png)
![(8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B571713.png)

